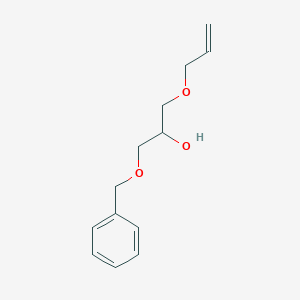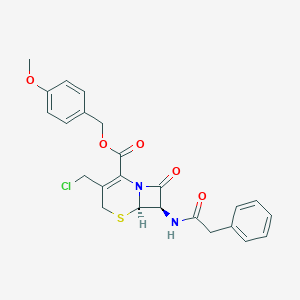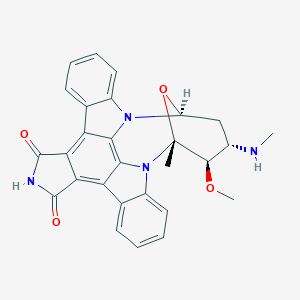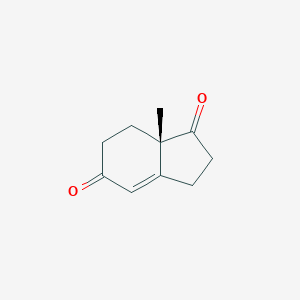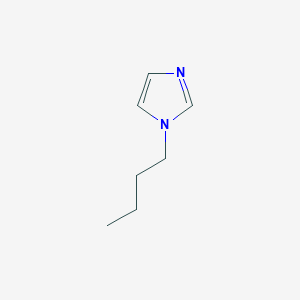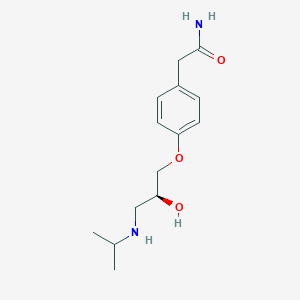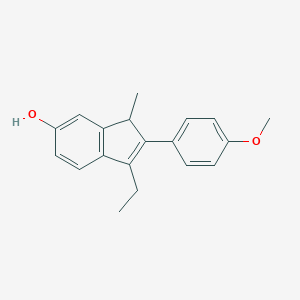
3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol is a chemical compound that belongs to the family of indene derivatives. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields.
作用机制
The mechanism of action of 3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol is not yet fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the production of pro-inflammatory cytokines and promoting apoptosis in cancer cells.
生化和生理效应
Studies have shown that 3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol can modulate various biochemical and physiological processes in the body. It has been shown to reduce oxidative stress, protect against neuronal damage, and improve insulin sensitivity.
实验室实验的优点和局限性
One of the main advantages of using 3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol in lab experiments is its ability to modulate various biochemical and physiological processes in the body. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol. One area of research could focus on investigating the compound's potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Another area of research could focus on developing new synthetic methods for producing the compound, which could lead to improved yields and increased efficiency. Additionally, future research could investigate the compound's potential toxicity and safety profile, which could help to inform its potential use in clinical settings.
合成方法
The synthesis of 3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol involves several steps. Initially, 4-methoxybenzaldehyde and 3-ethylindanone are reacted in the presence of a base to form the intermediate product. This intermediate product is then further reacted with methyl magnesium bromide to form the final product.
科学研究应用
3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol has been extensively studied for its potential therapeutic applications in various fields. It has been shown to possess anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been investigated for its potential use as an antioxidant, neuroprotective, and anti-diabetic agent.
属性
CAS 编号 |
153312-15-3 |
|---|---|
产品名称 |
3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol |
分子式 |
C19H20O2 |
分子量 |
280.4 g/mol |
IUPAC 名称 |
1-ethyl-2-(4-methoxyphenyl)-3-methyl-3H-inden-5-ol |
InChI |
InChI=1S/C19H20O2/c1-4-16-17-10-7-14(20)11-18(17)12(2)19(16)13-5-8-15(21-3)9-6-13/h5-12,20H,4H2,1-3H3 |
InChI 键 |
PVAZIMYSHWSCCV-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)OC |
规范 SMILES |
CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)OC |
同义词 |
4'-Me-indenestrol A indenestrol A 4'-monomethyl ethe |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




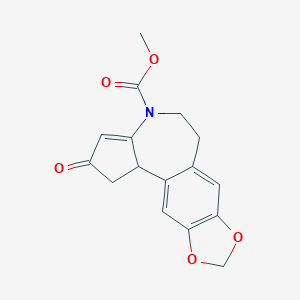
![2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B119197.png)
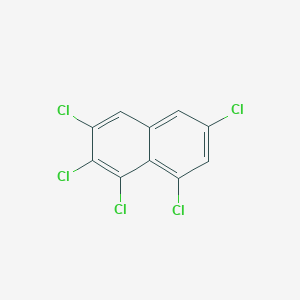
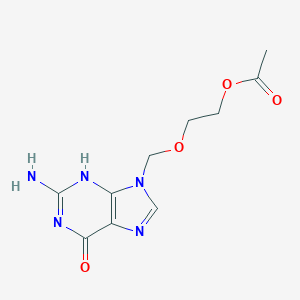
![5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B119202.png)
![2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B119210.png)
![2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane](/img/structure/B119212.png)
